5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a unique structure with multiple furan rings and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate furan derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents like acetonitrile or cyclohexane, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow processes could be potential approaches for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can target the pyrimidine core or the furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings and the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine compounds, and substituted furan and pyrimidine derivatives.
Scientific Research Applications
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Potential use in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- Furan-2-one derivatives
Uniqueness
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its multiple furan rings and pyrimidine core, which provide distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H9N3O3 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-(furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H9N3O3/c15-13-11-10(9-2-1-4-19-9)12(8-3-5-18-6-8)20-14(11)17-7-16-13/h1-7H,(H2,15,16,17) |
InChI Key |
XDRJEBLSQSHMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(OC3=NC=NC(=C23)N)C4=COC=C4 |
Origin of Product |
United States |
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